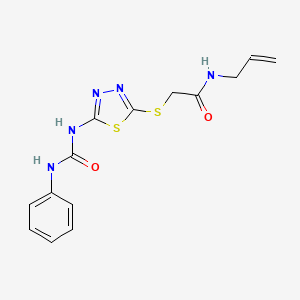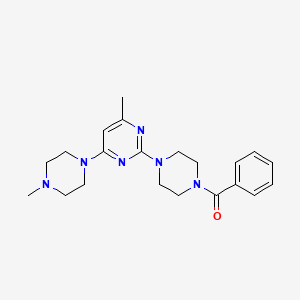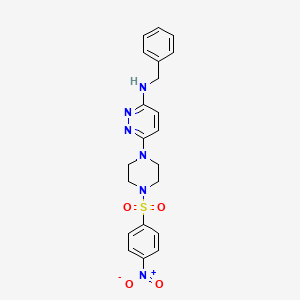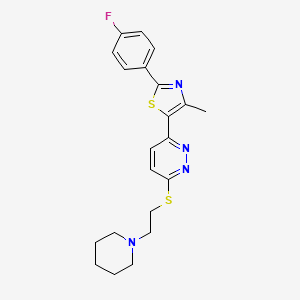![molecular formula C23H27N5O B11246267 2-Ethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11246267.png)
2-Ethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has attracted attention due to its potential biological activities, including antitrypanosomal and antiplasmodial effects.
- Neglected tropical diseases, such as human African trypanosomiasis (HAT) and malaria, urgently require new treatments, making compounds like this one relevant for drug development .
2-Ethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide: is a synthetic organic compound with a complex structure. It belongs to the class of 2-aminopyrimidine derivatives.
Preparation Methods
- The synthesis of 2-aminopyrimidine derivatives involves several steps:
- Starting from acyclic materials (benzylidene acetones and ammonium thiocyanates), a five-step process is employed.
- These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines.
- Industrial production methods may vary, but the key steps remain consistent .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Researchers study the compound’s reactivity, stability, and potential as a building block for other molecules.
Biology: Investigations focus on its effects on cellular processes, including interactions with proteins and nucleic acids.
Medicine: Antitrypanosomal and antiplasmodial activities make it relevant for drug development.
Industry: It may serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound likely exerts its effects by interacting with specific molecular targets or pathways.
- Further research is needed to elucidate the precise mechanism, including binding studies and cellular assays.
Comparison with Similar Compounds
Uniqueness: Its specific substitution pattern and structural features distinguish it from other 2-aminopyrimidines.
Similar Compounds: Other 2-aminopyrimidines with varying substituents, such as N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-aminopyrimidine, have been explored[,,].
Properties
Molecular Formula |
C23H27N5O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-ethylbutanamide |
InChI |
InChI=1S/C23H27N5O/c1-4-17(5-2)22(29)26-19-11-13-20(14-12-19)27-23-24-16(3)15-21(28-23)25-18-9-7-6-8-10-18/h6-15,17H,4-5H2,1-3H3,(H,26,29)(H2,24,25,27,28) |
InChI Key |
JIXICCNVJFCXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246187.png)
![1-[6-(3-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11246191.png)
![6-ethyl-N-(3-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246194.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide](/img/structure/B11246198.png)
![6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246211.png)
![1,1'-[6-(4-fluorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246212.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11246220.png)


![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11246229.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246232.png)


![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11246243.png)
